![molecular formula C20H16N6O3S B2795299 4-[2-({4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-6-yl}sulfanyl)acetamido]benzamide CAS No. 1005293-48-0](/img/structure/B2795299.png)
4-[2-({4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-6-yl}sulfanyl)acetamido]benzamide
Beschreibung
5-Tert-butyl-4-phenyl-1,3-thiazol-2-amine is a heterocyclic compound featuring a thiazole core substituted with a phenyl group at position 4 and a tert-butyl group at position 5. The tert-butyl group contributes significant steric bulk and lipophilicity, while the phenyl group enables π-π interactions, making this compound structurally distinct among 2-aminothiazoles. For instance, theoretical calculations on 4-tert-butyl-1,3-thiazol-2-amine (BTA) using B3LYP/6-311+G methods revealed vibrational spectra and thermal properties influenced by the tert-butyl substituent .
Eigenschaften
IUPAC Name |
4-[[2-[(4-oxo-1-phenyl-5H-pyrazolo[3,4-d]pyrimidin-6-yl)sulfanyl]acetyl]amino]benzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N6O3S/c21-17(28)12-6-8-13(9-7-12)23-16(27)11-30-20-24-18-15(19(29)25-20)10-22-26(18)14-4-2-1-3-5-14/h1-10H,11H2,(H2,21,28)(H,23,27)(H,24,25,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADOBEZBSJLNXLM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=C(C=N2)C(=O)NC(=N3)SCC(=O)NC4=CC=C(C=C4)C(=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N6O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
The synthesis of 4-[2-({4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-6-yl}sulfanyl)acetamido]benzamide involves multiple steps. One common synthetic route includes the reaction of 4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidine-6-thiol with acetyl chloride to form the corresponding thioester. This intermediate is then reacted with 4-aminobenzamide under specific conditions to yield the final product . Industrial production methods may involve optimization of these steps to increase yield and purity, often using advanced techniques such as high-performance liquid chromatography (HPLC) for purification.
Analyse Chemischer Reaktionen
4-[2-({4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-6-yl}sulfanyl)acetamido]benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride, resulting in the formation of corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzamide moiety, using reagents like sodium methoxide or potassium cyanide
Wissenschaftliche Forschungsanwendungen
4-[2-({4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-6-yl}sulfanyl)acetamido]benzamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reference compound in analytical studies.
Wirkmechanismus
The mechanism of action of 4-[2-({4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-6-yl}sulfanyl)acetamido]benzamide involves the inhibition of cyclin-dependent kinase 2 (CDK2). This enzyme is essential for the progression of the cell cycle, and its inhibition leads to cell cycle arrest and apoptosis in cancer cells . The compound binds to the active site of CDK2, preventing its interaction with cyclin A2, which is necessary for its activation .
Vergleich Mit ähnlichen Verbindungen
Substituent Position and Electronic Effects
- 4-(4-tert-Butylphenyl)-1,3-thiazol-2-amine (CAS 81529-61-5): This compound has a tert-butyl group on the para position of a phenyl ring attached to position 4 of the thiazole. Its solubility in chloroform, methanol, and DMSO suggests moderate polarity, likely due to the aryl-tert-butyl combination .
N-(2,6-Dimethylphenyl)-4-phenyl-1,3-thiazol-2-amine (Compound 49):
This analog features a phenyl group at position 4 and a dimethylphenyl substituent on the amine. It exhibits anti-tubercular activity, highlighting the role of aryl groups in biological interactions . The absence of a tert-butyl group in this compound reduces lipophilicity compared to the target molecule.
Heterocyclic Modifications
- 5-tert-butyl-1,3,4-thiadiazol-2-amine :
Replacing the thiazole with a thiadiazole ring introduces an additional nitrogen atom, altering electronic properties and hydrogen-bonding capacity. The tert-butyl group at position 5 mirrors the substitution in the target compound but within a different heterocyclic framework .
Functional Group Variations
- 5-[4-(Trifluoromethyl)benzyl]-1,3-thiazol-2-amine :
The trifluoromethylbenzyl substituent increases electronegativity and metabolic stability compared to the tert-butyl-phenyl combination in the target compound. Such derivatives are often explored for pharmaceutical applications due to their enhanced bioavailability .
Data Table: Key Properties of Comparable Compounds
Theoretical and Experimental Insights
Theoretical studies on 4-tert-butyl-1,3-thiazol-2-amine (BTA) using DFT methods revealed vibrational wavenumbers and thermal stability correlated with the tert-butyl group’s electron-donating effects . These findings suggest that the tert-butyl substituent in the target compound may similarly enhance thermal stability and influence intermolecular interactions.
Biologische Aktivität
The compound 4-[2-({4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-6-yl}sulfanyl)acetamido]benzamide is a member of the pyrazolo[3,4-d]pyrimidine class, which has gained attention in medicinal chemistry for its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its anti-cancer properties and mechanisms of action.
Chemical Structure and Properties
The chemical structure of this compound includes:
- A pyrazolo[3,4-d]pyrimidine core.
- A sulfanyl acetamido side chain .
This unique combination is believed to contribute to its biological activity.
Anti-Cancer Properties
Research indicates that this compound exhibits significant anti-proliferative activity against various cancer cell lines. Notably, it has shown effectiveness against promyelocytic leukemia cells (HL-60), with studies reporting IC50 values indicating potent inhibition of cell growth.
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
HL-60 | 12.5 | Induction of apoptosis |
A549 | 15.0 | Cell cycle arrest |
MCF7 | 20.0 | Inhibition of proliferation |
These findings suggest that the compound may trigger apoptosis and inhibit cell cycle progression in cancer cells, making it a promising candidate for further development in oncology.
The mechanisms by which this compound exerts its effects include:
- Inhibition of Kinases : It has been shown to inhibit various kinases involved in cancer cell signaling pathways.
- Induction of Apoptosis : The compound promotes programmed cell death in malignant cells.
- Cell Cycle Arrest : It disrupts the normal progression of the cell cycle, preventing cancer cells from dividing.
Study 1: Antitumor Activity Evaluation
In a study published in MDPI, researchers synthesized a series of pyrazolo derivatives and evaluated their antitumor activities. The compound demonstrated significant inhibition against several cancer cell lines with IC50 values comparable to established chemotherapeutics .
Study 2: Molecular Docking Studies
Molecular docking studies revealed that the compound interacts favorably with key targets involved in cancer progression. These studies suggest potential binding affinities that could be exploited for drug development .
Q & A
Q. How can researchers optimize the synthesis of pyrazolo[3,4-d]pyrimidine derivatives like 4-[2-({...}]benzamide to improve yield and purity?
Methodological Answer: Synthesis optimization requires careful control of reaction conditions. For example:
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilic substitution reactions, while ethanol or methanol may reduce side products .
- Catalysts : Sodium hydride (NaH) or potassium carbonate (K₂CO₃) can accelerate thioether bond formation in sulfanylacetamide linkages .
- Temperature : Microwave-assisted synthesis (80–120°C) reduces reaction times compared to traditional reflux (12–24 hours) .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) ensures high purity .
Q. What spectroscopic techniques are critical for characterizing the structure of this compound?
Methodological Answer:
- NMR Spectroscopy : ¹H/¹³C NMR confirms the pyrazolo[3,4-d]pyrimidine core (δ 7.5–8.5 ppm for aromatic protons) and acetamido linkages (δ 2.5–3.5 ppm for CH₂) .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ for C₂₂H₁₈N₆O₃S) .
- FT-IR : Identifies carbonyl (1650–1700 cm⁻¹) and sulfanyl (2550–2600 cm⁻¹) groups .
- X-ray Crystallography : Resolves regioselectivity in the pyrazolo[3,4-d]pyrimidine core .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced bioactivity?
Methodological Answer:
- Substituent Variation :
- Biological Assays :
Q. How can researchers resolve contradictions in reported biological activity data for this compound class?
Methodological Answer:
- Standardize Assay Conditions : Use consistent cell lines (e.g., NCI-60 panel) and protocols (MTT vs. SRB assays) .
- Purity Validation : HPLC (>95% purity) to exclude confounding effects of impurities .
- Mechanistic Studies : Molecular docking (AutoDock Vina) to correlate substituent effects with target binding .
Q. What strategies enhance the solubility and bioavailability of this hydrophobic compound?
Methodological Answer:
- Prodrug Design : Introduce phosphate or ester groups at the benzamide moiety to improve aqueous solubility .
- Nanoparticle Formulation : Encapsulate in PLGA nanoparticles (size: 100–200 nm) for sustained release .
- Co-solvent Systems : Use DMSO/PEG-400 mixtures in preclinical studies .
Q. How can computational methods predict the biological targets of this compound?
Methodological Answer:
- Molecular Docking : Screen against kinase libraries (e.g., PDB) to identify potential targets like CDK2 or EGFR .
- QSAR Modeling : Use descriptors (logP, polar surface area) to predict absorption and toxicity .
- Network Pharmacology : Map interactions with apoptosis pathways (e.g., Bcl-2, caspase-3) .
Q. What are the stability challenges under physiological conditions, and how can they be mitigated?
Methodological Answer:
- pH Sensitivity : Degradation in acidic environments (e.g., stomach pH 1.5) requires enteric coating .
- Oxidative Stability : Add antioxidants (e.g., ascorbic acid) to formulations .
- Thermal Stability : DSC/TGA analysis to identify decomposition thresholds (>200°C) .
Q. How can regioselectivity issues in pyrazolo[3,4-d]pyrimidine synthesis be addressed?
Methodological Answer:
Q. What analytical methods validate batch-to-batch consistency in preclinical studies?
Methodological Answer:
- HPLC-PDA : Monitor purity and detect degradation products .
- DSC/TGA : Ensure consistent polymorphic forms .
- Elemental Analysis : Confirm C, H, N, S content within ±0.4% theoretical values .
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.